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Cat. No.: B10772090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PSB-0739, a potent and

selective P2Y12 receptor antagonist, in primary microglia cell culture experiments. Detailed

protocols for cell culture, treatment, and subsequent analysis of inflammatory responses and

signaling pathways are outlined below.

Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in

neuroinflammation. The P2Y12 receptor, exclusively expressed on microglia in the healthy

brain, is a key regulator of their activation, migration, and cytokine production.[1] PSB-0739 is a

valuable pharmacological tool to investigate the role of the P2Y12 receptor in various

physiological and pathological processes. By competitively blocking the P2Y12 receptor, PSB-
0739 allows for the elucidation of its downstream signaling pathways and its contribution to

neuroinflammatory conditions.[2]

Mechanism of Action
PSB-0739 acts as a competitive antagonist at the P2Y12 receptor, a Gi-protein coupled

receptor.[2] Activation of the P2Y12 receptor by its endogenous ligand, adenosine diphosphate

(ADP), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP

(cAMP) levels. This signaling cascade is crucial for initiating microglial chemotaxis and

activation. Furthermore, P2Y12 receptor activation has been shown to be a gateway for the
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p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the

production of pro-inflammatory cytokines.[3] By blocking the P2Y12 receptor, PSB-0739
effectively inhibits these downstream signaling events, thereby reducing microglial migration

and the release of inflammatory mediators.

Data Presentation
The following tables summarize the quantitative effects of PSB-0739 on primary microglia

functions based on published data.

Table 1: Effect of PSB-0739 on ADP-Induced TNF-α Release in Human Primary Microglia

Treatment Condition
TNF-α Concentration
(pg/mL)

Percent Inhibition

Control (Vehicle) Baseline N/A

ADP (200 µM) Increased N/A

ADP (200 µM) + PSB-0739 (1

µM)
Reduced Dose-dependent

ADP (200 µM) + PSB-0739 (10

µM)
Significantly Reduced Dose-dependent[2]

Note: PSB-0739 demonstrates a dose-dependent inhibition of ADP-induced TNF-α release,

with 10 µM showing significant attenuation.[2] Similar inhibitory effects are anticipated for other

pro-inflammatory cytokines such as IL-1β and IL-6.

Table 2: Effect of PSB-0739 on ADP-Induced Microglial Migration

Treatment Condition Migration Index Percent Inhibition

Control (Vehicle) Baseline N/A

ADP Increased N/A

ADP + PSB-0739 (10 µM) Significantly Reduced Significant[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.jneurosci.org/content/jneuro/40/7/1373.full.pdf
https://www.benchchem.com/product/b10772090?utm_src=pdf-body
https://www.benchchem.com/product/b10772090?utm_src=pdf-body
https://www.benchchem.com/product/b10772090?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4370387/
https://www.benchchem.com/product/b10772090?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4370387/
https://www.benchchem.com/product/b10772090?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4370387/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: A 30-minute pre-exposure to 10 µM PSB-0739 significantly decreases ADP-induced

microglial migration.[2]

Experimental Protocols
Protocol 1: Primary Microglia Isolation and Culture
This protocol describes the isolation of primary microglia from neonatal mouse or rat pups.

Materials:

Newborn mouse or rat pups (P0-P2)

DMEM with 10% FBS and 1% Penicillin/Streptomycin

Hanks' Balanced Salt Solution (HBSS)

Trypsin (0.25%)

DNase I

Poly-D-Lysine (PDL) coated T-75 flasks

Cell scraper

Centrifuge

Incubator (37°C, 5% CO2)

Procedure:

Euthanize neonatal pups according to approved institutional animal care and use committee

protocols.

Dissect cortices in sterile, ice-cold HBSS.

Mechanically dissociate the tissue and then enzymatically digest with trypsin and DNase I.

Plate the mixed glial cell suspension into PDL-coated T-75 flasks in DMEM with 10% FBS.
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Incubate for 7-10 days to allow for the formation of a confluent astrocyte layer with microglia

growing on top.

Isolate microglia by shaking the flasks on an orbital shaker for 2 hours at 37°C.

Collect the supernatant containing the detached microglia.

Centrifuge the supernatant, resuspend the microglial pellet in fresh culture medium, and

plate for experiments.

Protocol 2: PSB-0739 Treatment and Cytokine Release
Assay
This protocol details the treatment of primary microglia with PSB-0739 and subsequent

measurement of pro-inflammatory cytokine release in response to a stimulus like

Lipopolysaccharide (LPS).

Materials:

Primary microglia cultured in 24-well plates

PSB-0739 (stock solution in DMSO or water)

Lipopolysaccharide (LPS) from E. coli

Opti-MEM or serum-free DMEM

ELISA kits for TNF-α, IL-1β, and IL-6

Microplate reader

Procedure:

Seed primary microglia at a density of 1 x 10^5 cells/well in a 24-well plate and allow them to

adhere overnight.

The following day, replace the culture medium with serum-free medium.
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Pre-treat the microglia with varying concentrations of PSB-0739 (e.g., 0.1, 1, 10 µM) or

vehicle control for 1 hour.

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a non-stimulated

control group.

After the incubation period, collect the cell culture supernatants.

Centrifuge the supernatants to remove any cellular debris.

Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially

available ELISA kits according to the manufacturer's instructions.

Protocol 3: Microglia Chemotaxis Assay
This protocol describes a transwell migration assay to assess the effect of PSB-0739 on

microglial chemotaxis.

Materials:

Primary microglia

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

Chemoattractant (e.g., ADP or ATP)

PSB-0739

Serum-free culture medium

Crystal Violet staining solution

Microscope

Procedure:

Resuspend primary microglia in serum-free medium.
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Pre-incubate the microglia with PSB-0739 (10 µM) or vehicle control for 30 minutes at 37°C.

[2]

Add the chemoattractant (e.g., 100 µM ADP) to the lower chamber of the 24-well plate.

Add the pre-treated microglia suspension to the upper chamber of the transwell inserts.

Incubate for 4-6 hours at 37°C to allow for migration.

After incubation, remove the non-migrated cells from the upper surface of the insert with a

cotton swab.

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

Count the number of migrated cells in several fields of view using a microscope.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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